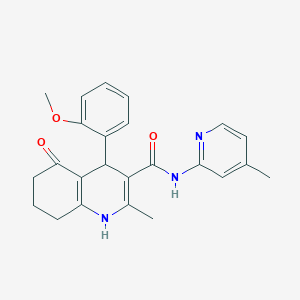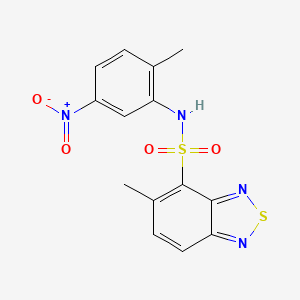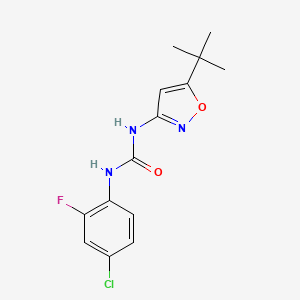
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the piperazine family. CPP has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
作用机制
CPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the sigma-1 receptor. The activation of these receptors leads to the modulation of various neurotransmitter systems in the brain, resulting in the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic effects in animal models of anxiety. It reduces anxiety-like behavior in the elevated plus maze and the light/dark box tests. CPP also has analgesic effects, reducing pain sensitivity in models of acute and chronic pain. In addition, CPP has been shown to have antidepressant effects, reducing immobility time in the forced swim test and the tail suspension test.
实验室实验的优点和局限性
CPP is a useful tool in scientific research due to its specific receptor binding profile and its ability to modulate various neurotransmitter systems. However, there are limitations to its use in lab experiments. CPP has low bioavailability and a short half-life, which can make it difficult to administer and study in vivo. It also has potential side effects such as hypothermia and hyperactivity, which can confound experimental results.
未来方向
There are several future directions for research on CPP. One area of interest is the role of CPP in the regulation of appetite and metabolism. CPP has been shown to reduce food intake and body weight in animal models, suggesting a potential therapeutic application in obesity. Another area of interest is the use of CPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPP has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential as a therapeutic agent. Finally, the development of more potent and selective CPP analogs could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine is a useful tool in scientific research for studying the central nervous system and its effects on behavior and physiology. Its specific receptor binding profile and ability to modulate neurotransmitter systems make it a valuable tool in drug discovery and basic research. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective analogs.
合成方法
The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylpropan-1-ol in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified using various methods such as recrystallization, column chromatography, and distillation. The yield of CPP depends on the reaction conditions and the purity of the starting materials.
科学研究应用
CPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, analgesic, and antidepressant properties. CPP has also been used as a probe to study the serotonin receptor system and its role in various physiological processes such as mood regulation, sleep, and appetite.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16(17-5-3-2-4-6-17)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBLKYGLFGAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)


